2,3-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
Overview
Description
2,3-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidinecarboxylates This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a methylsulfonyl group, and a carboxylate ester linked to a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the chloro and methylsulfonyl groups through electrophilic substitution reactions. The final step involves esterification with 2,3-dimethylphenol under acidic conditions to form the desired carboxylate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the synthesis include chlorinating agents, sulfonyl chlorides, and carboxylating agents.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2,3-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethylphenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate
- 2,3-dimethylphenyl 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide
Uniqueness
Compared to similar compounds, 2,3-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2,3-dimethylphenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-8-5-4-6-11(9(8)2)21-13(18)12-10(15)7-16-14(17-12)22(3,19)20/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEUVVZYUCBGON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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